Cas no 1042541-93-4 (2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid)
2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid
- 4-Isoxazoleacetic acid, 4,5-dihydro-3-methyl-5-oxo-
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- Inchi: 1S/C6H7NO4/c1-3-4(2-5(8)9)6(10)11-7-3/h4H,2H2,1H3,(H,8,9)
- InChI Key: ZPCMDJHCJUQSQQ-UHFFFAOYSA-N
- SMILES: O1C(=O)C(CC(O)=O)C(C)=N1
2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AV28326-2.5g |
2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid |
1042541-93-4 | 93% | 2.5g |
$800.00 | 2024-04-20 | |
| A2B Chem LLC | AV28326-5g |
2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid |
1042541-93-4 | 93% | 5g |
$1167.00 | 2024-04-20 | |
| A2B Chem LLC | AV28326-10g |
2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid |
1042541-93-4 | 93% | 10g |
$1712.00 | 2024-04-20 | |
| Aaron | AR019N2Q-50mg |
2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid |
1042541-93-4 | 95% | 50mg |
$116.00 | 2025-02-08 | |
| Aaron | AR019N2Q-100mg |
2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid |
1042541-93-4 | 95% | 100mg |
$160.00 | 2025-02-08 | |
| Aaron | AR019N2Q-250mg |
2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid |
1042541-93-4 | 95% | 250mg |
$221.00 | 2025-02-08 | |
| Aaron | AR019N2Q-500mg |
2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid |
1042541-93-4 | 95% | 500mg |
$398.00 | 2025-02-08 | |
| Aaron | AR019N2Q-1g |
2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid |
1042541-93-4 | 95% | 1g |
$536.00 | 2025-02-08 | |
| Aaron | AR019N2Q-2.5g |
2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid |
1042541-93-4 | 95% | 2.5g |
$1024.00 | 2025-02-08 | |
| Aaron | AR019N2Q-5g |
2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid |
1042541-93-4 | 95% | 5g |
$1504.00 | 2023-12-16 |
2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid
Introduction to 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid (CAS No. 1042541-93-4)
2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 1042541-93-4, is a significant compound in the realm of pharmaceutical chemistry and biochemistry. This heterocyclic organic acid has garnered attention due to its structural uniqueness and potential biological activities. The compound features a 1,2-oxazole core, which is a five-membered ring containing two oxygen atoms and two carbon atoms, making it a versatile scaffold for drug design. The presence of a methyl group at the 3-position and an oxo (ketone) group at the 5-position further enhances its reactivity and functionality.
The molecular structure of 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid consists of an acetic acid moiety attached to the 4-position of the oxazole ring. This configuration suggests potential applications in the synthesis of more complex molecules, including protease inhibitors and other bioactive agents. The compound's ability to participate in hydrogen bonding and its solubility in polar solvents make it a valuable intermediate in medicinal chemistry.
In recent years, there has been growing interest in oxazole derivatives due to their broad spectrum of biological activities. These derivatives have been explored for their roles in antimicrobial, anti-inflammatory, and anticancer therapies. The specific arrangement of functional groups in 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid positions it as a promising candidate for further investigation in these areas.
One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The oxazole ring is known for its stability and ability to mimic natural products, making it an attractive scaffold for designing novel therapeutics. Researchers have been particularly interested in modifying the substituents on the oxazole ring to optimize biological activity. For instance, studies have shown that substituents at the 3-position can significantly influence the pharmacokinetic properties of oxazole derivatives.
The acetic acid moiety in 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid also contributes to its versatility. Acetic acid derivatives are well-known for their role as signaling molecules and intermediates in metabolic pathways. By incorporating this moiety into an oxazole framework, scientists can potentially create compounds with enhanced bioavailability and target specificity. This has led to several investigations into its use as a precursor for more complex pharmacophores.
Recent advancements in computational chemistry have further accelerated the exploration of 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-ylyl)acetic acid. Molecular modeling techniques have allowed researchers to predict the interactions between this compound and biological targets with high precision. These predictions have guided experimental efforts toward optimizing lead compounds for clinical development. For example, virtual screening has identified several analogs of this compound that exhibit improved binding affinity to protease enzymes involved in cancer progression.
The synthesis of CAS No. 1042541 - 93 - 4 has also seen significant progress. Modern synthetic methodologies have enabled the efficient preparation of this compound with high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions and organometallic chemistry have been particularly useful in constructing the oxazole core. These advances have made it feasible to produce larger quantities of the compound for both research and commercial purposes.
One notable application of this compound is in the development of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, including signal transduction and cellular degradation. Inhibiting specific proteases has been shown to be effective against several diseases, including cancer and infectious disorders. The structural features of 2-(3-methyl - 5 - oxo - 4 , 5 - dihydro - 1 , 2 - oxazol - 4 - yl ) acetic acid make it an ideal candidate for designing potent protease inhibitors.
Another area where this compound has shown promise is in antimicrobial therapy. Antibiotic resistance remains one of the most significant challenges in modern medicine. Researchers are actively searching for new compounds that can overcome existing resistance mechanisms. The unique chemical structure of CAS No: 1042541 - 93 - 4 suggests that it may possess antimicrobial properties that could be exploited for therapeutic purposes.
The role of (3-methyl - 5 - oxo - 4 , 5 - dihydro - 1 , 2 - oxazol - 4 - yl ) acetic acid in drug discovery extends beyond its direct biological activity. Its use as an intermediate has allowed scientists to explore a wide range of derivatives with tailored properties. By modifying various functional groups on the molecule, researchers can fine-tune its pharmacological profile to target specific diseases or conditions.
In conclusion,CAS No:1042541 –93–4, or (3-methyl – 5 – oxo – 4 , 5 – dihydro – 1 , 2 – oxazol – 4 – yl ) acetic acid, represents a fascinating compound with significant potential in pharmaceutical chemistry and biochemistry. Its unique structural features make it a valuable tool for drug design and development. As research continues to uncover new applications for this molecule,(3-methyl–5–oxo–4 ,5–dihydro–1 ,2–oxazol–4–yl)acetic acid is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.
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